![molecular formula C18H25N3O4S2 B2437678 3,4,5-triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393571-52-3](/img/structure/B2437678.png)
3,4,5-triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with three ethoxy groups and an amide group that is further substituted with a 1,3,4-thiadiazol-2-yl group and an isopropylthio group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide core provides a planar, aromatic region, while the ethoxy, isopropylthio, and 1,3,4-thiadiazol-2-yl groups add steric bulk and potential sites for intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The amide group might participate in condensation or hydrolysis reactions, while the thiadiazole ring might undergo reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple ethoxy groups might increase its solubility in organic solvents, while the amide group could form hydrogen bonds .Scientific Research Applications
Synthesis and Characterization
Research on thiadiazole derivatives, such as the synthesis of thiadiazolobenzamide and its complexes with Ni and Pd, highlights the interest in these compounds for their unique structural and potentially catalytic properties. The synthesis processes often involve cyclization reactions and the formation of new bonds between sulfur and nitrogen atoms, showcasing the compounds' versatility in organic synthesis and coordination chemistry (Adhami et al., 2012).
Anticancer Activity
The anticancer evaluation of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives indicates that thiadiazole scaffolds can be crucial in developing novel anticancer agents. These compounds were synthesized using microwave-assisted methods and exhibited promising in vitro activity against various human cancer cell lines, suggesting their potential use in cancer therapy (Tiwari et al., 2017).
Antimicrobial and Antifungal Agents
The preparation of 3,5-disubstituted 1,2,4-thiadiazoles by oxidative dimerization of thioamides illustrates their potential as antimicrobial and antifungal agents. These compounds were synthesized in high yields and could contribute to the development of new treatments for infections caused by bacteria and fungi (Takikawa et al., 1985).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3,4,5-triethoxy-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S2/c1-6-23-13-9-12(10-14(24-7-2)15(13)25-8-3)16(22)19-17-20-21-18(27-17)26-11(4)5/h9-11H,6-8H2,1-5H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSWTDRBKFWMOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide |
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